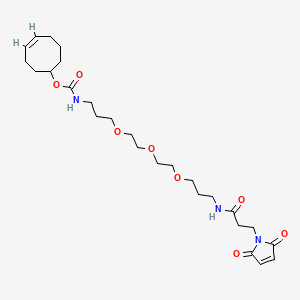
N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-DIMETHOXYPHENYL)-N-(2-FLUOROPHENYL)ACRYLAMIDE” is an intermediate in the synthesis of fluorine containing isoquinoline alkaloids . It has a linear formula of C17H16FNO3 and a molecular weight of 301.32 .
Synthesis Analysis
A new analogue of fluorinated pyrazoline has been synthesized via a one-pot three-component reaction in a sealed-vessel reactor . The structure of the compound has been established by spectroscopy analysis, including UV, FT-IR, HRMS, 1H and 13C NMR spectroscopy .
Molecular Structure Analysis
The molecule “3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)propanamide” contains a total of 41 bonds. There are 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), and 2 ethers (aromatic) .
Physical And Chemical Properties Analysis
The compound “3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)propanamide” contains a total of 40 atoms; 18 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Fluorine atom .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research into structurally related compounds often focuses on their synthesis and structural analysis, which are critical for understanding the compound's properties and potential applications. For example, the synthesis of related dimethoxyphenyl compounds involves intricate reactions that yield complex structures, with their properties being thoroughly characterized through techniques like crystal structure and Hirshfeld surface analysis (Prabhuswamy et al., 2016). These studies are foundational for further exploration into the compound's applications in various fields, including materials science and pharmacology.
Materials Science and Polymer Research
In materials science, related compounds have been utilized to develop novel polyamides and polyimides with specific properties, such as thermal stability, solubility, and electrochromic characteristics. For instance, polyamides synthesized from bis(ether-carboxylic acid) derived from related compounds exhibit remarkable solubility and thermal stability, making them suitable for creating flexible, tough films used in advanced materials applications (Hsiao et al., 2000). These materials have potential applications in electronics, coatings, and as components in high-performance composites.
Pharmacological Applications
Although direct pharmacological applications of N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide were not identified, the study of similar molecules suggests potential relevance in drug discovery. For example, compounds with dimethoxyphenyl components have been investigated for their antimicrobial and antitubercular activities, indicating that structurally related molecules might serve as leads or models in the development of new therapeutic agents (Bodige et al., 2020).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-25-17-8-7-14(13-18(17)26-2)22-20(24)23-10-9-19(27-12-11-23)15-5-3-4-6-16(15)21/h3-8,13,19H,9-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNPYEVZAYKDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCC(SCC2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2651123.png)





![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)






